

Dihydro FF-MAS: A Comparative Analysis of Efficacy and Potency in Oocyte Maturation

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Compound of Interest

Compound Name: Dihydro FF-MAS

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A comprehensive review of available data on **Dihydro FF-MAS** (4,4-dimethyl-cholest-8(9),14-dien-3 β -ol), a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, highlights its role as a potent meiosis-activating sterol (MAS). This guide provides a comparative analysis of **Dihydro FF-MAS** with its structural analog, Follicular Fluid Meiosis-Activating Sterol (FF-MAS), and other synthetic analogs, focusing on their efficacy and potency in promoting oocyte maturation in vitro. The information is intended for researchers, scientists, and drug development professionals engaged in reproductive biology and fertility research.

Comparative Efficacy in Oocyte Maturation

Studies have demonstrated that **Dihydro FF-MAS**, alongside FF-MAS and Testis Meiosis-Activating Sterol (T-MAS), can effectively induce the resumption of meiosis in cultured mouse oocytes.^[1] While direct head-to-head comparative studies focusing specifically on **Dihydro FF-MAS** are limited, research on FF-MAS and its synthetic analogs provides valuable insights into the structure-activity relationship and relative potencies of this class of compounds.

One key study evaluated the efficacy of FF-MAS and three synthetic analogs—ZK255884, ZK255933, and ZK255991—on the in vitro maturation of mouse oocytes. The results indicated that at a concentration of 1 $\mu\text{mol/l}$, the analogs ZK255933 and ZK255991, along with FF-MAS, significantly increased the proportion of oocytes reaching the metaphase II (MII) stage. Furthermore, treatment with ZK255933 at concentrations of 0.1 or 1 $\mu\text{mol/l}$ dramatically enhanced the competence of oocytes to develop to the blastocyst stage following fertilization.

Compound	Concentration (μmol/l)	Oocytes Reaching MII Stage (%)	Development to 2-cell Stage (%)	Development to Blastocyst Stage (%)
Control (Ethanol 0.1%)	-	75.0	85.1	48.9
FF-MAS	1	87.5	89.7	64.1
ZK255884	1	78.6	86.4	50.0
ZK255933	0.1	85.7	91.7	75.0
1	92.9	92.3	84.6	
ZK255991	1	89.3	88.0	68.0

Table 1: Comparative efficacy of FF-MAS and its synthetic analogs on in vitro maturation and subsequent embryonic development of mouse oocytes.

Potency and Mechanism of Action

The potency of meiosis-activating sterols is influenced by their chemical structure. FF-MAS has been shown to induce meiotic resumption in denuded mouse oocytes at an optimal concentration of 3 μg/ml.[2] The signaling pathways through which these sterols exert their effects are beginning to be elucidated. In porcine oocytes, FF-MAS is suggested to promote meiotic resumption via the Mitogen-Activated Protein Kinase (MAPK) pathway. Another study has implicated the Hedgehog signaling pathway in the follicular development role of FF-MAS in human granulosa cells.

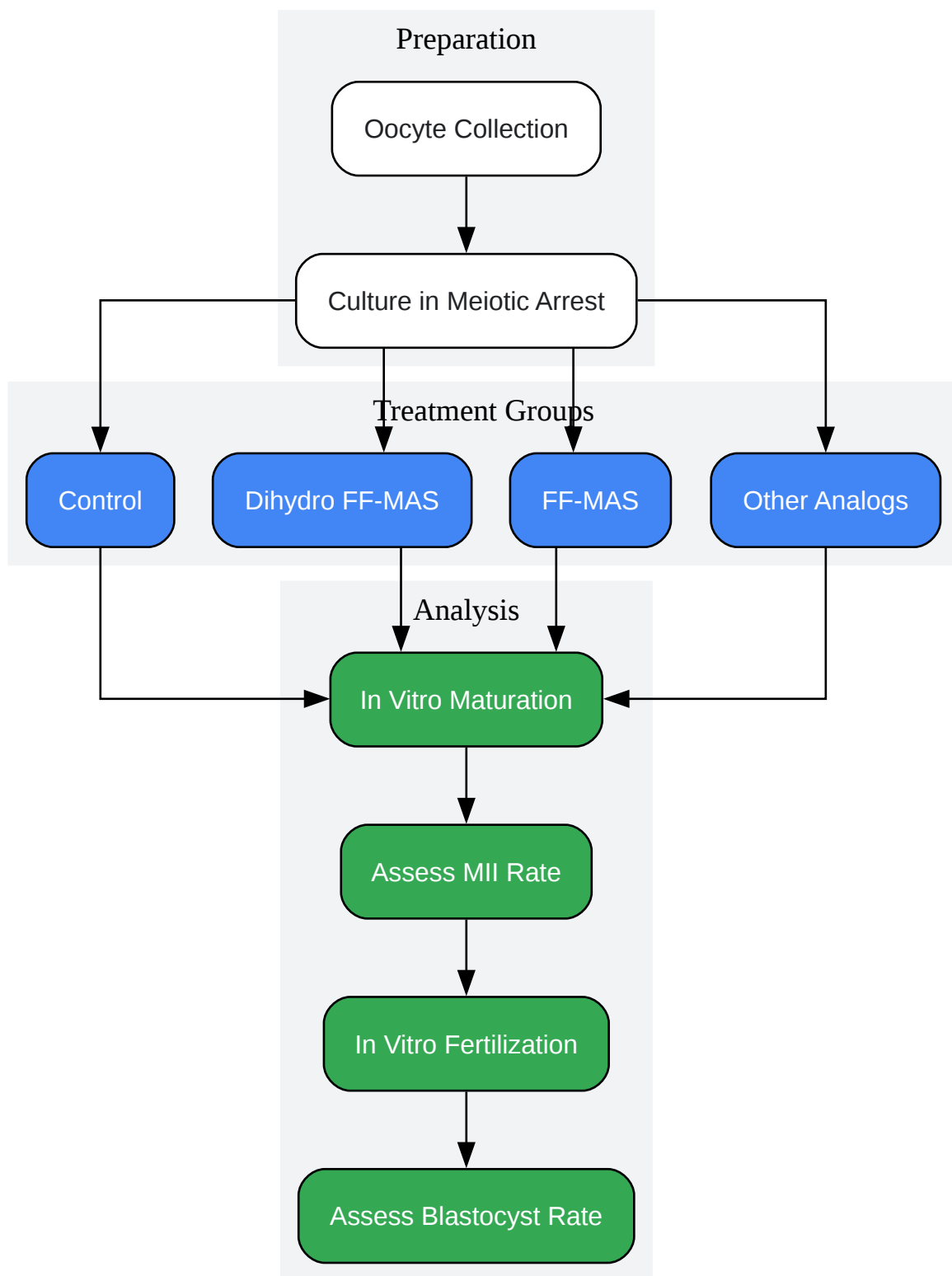
The conversion of lanosterol to FF-MAS is a critical step, and this sterol is further metabolized to T-MAS.[3][4] **Dihydro FF-MAS** is an intermediate in a parallel pathway originating from dihydrolanosterol.[1] The bioactivity of these sterols underscores the importance of the cholesterol biosynthesis pathway in reproductive processes.

Signaling Pathway of FF-MAS in Oocyte Maturation

The proposed signaling pathway for FF-MAS-induced oocyte maturation involves its interaction with cellular components that trigger a cascade of downstream events, ultimately leading to the

resumption of meiosis.





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